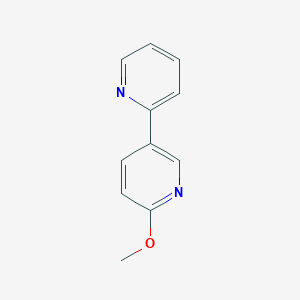

2-Methoxy-5-(pyridin-2-YL)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-14-11-6-5-9(8-13-11)10-4-2-3-7-12-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVJUCXZUHFRNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447623 | |

| Record name | 6'-Methoxy-[2,3']bipyridinyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381725-49-1 | |

| Record name | 6'-Methoxy-[2,3']bipyridinyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6'-Methoxy-2,3'-bipyridyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methoxy-5-(pyridin-2-yl)pyridine: Synthesis, Characterization, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Pivotal Intermediate in Neurological Drug Development

2-Methoxy-5-(pyridin-2-yl)pyridine is a heterocyclic organic compound of significant interest in medicinal chemistry. Its chemical structure, featuring a methoxy-substituted pyridine ring linked to a second pyridine ring, makes it a valuable building block in the synthesis of complex pharmaceutical agents. The primary importance of this molecule lies in its role as a key intermediate in the production of Perampanel, a first-in-class, non-competitive AMPA receptor antagonist.[1] Perampanel is an approved anti-epileptic drug, and its development has highlighted the therapeutic potential of targeting glutamate receptors in the central nervous system. This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and pharmacological significance of this compound.

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized in the table below.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 381725-49-1 |

| Molecular Formula | C₁₁H₁₀N₂O |

| Molecular Weight | 186.21 g/mol |

The molecule's structure consists of a pyridine ring substituted with a methoxy group at the 2-position and a pyridin-2-yl group at the 5-position. This arrangement of aromatic and heteroaromatic rings, along with the electron-donating methoxy group, dictates its reactivity and utility in organic synthesis.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling. A widely adopted method, detailed in patent literature, involves a two-step process starting from 5-bromo-2-methoxypyridine.[1]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Suzuki Coupling Approach)

This protocol is a representative synthesis based on methodologies described in the patent literature.[1]

Step 1: Synthesis of 2-Methoxypyridine-5-boronic acid pinacol ester

-

To a reaction vessel, add 5-bromo-2-methoxypyridine (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equivalents).

-

Add a base, typically potassium acetate or potassium carbonate (3 equivalents), and a suitable solvent like 1,4-dioxane or toluene.

-

Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to 80-100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting 2-methoxypyridine-5-boronic acid pinacol ester can often be used in the next step without isolation.

Step 2: Suzuki Coupling to form this compound

-

To the crude reaction mixture from Step 1, add a 2-halogenated pyridine (e.g., 2-bromopyridine or 2-chloropyridine) (1 equivalent).

-

Add an aqueous solution of a base, such as sodium carbonate or potassium carbonate.

-

Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere.

-

Monitor the reaction until the starting materials are consumed.

-

After completion, cool the reaction mixture and perform an aqueous workup. Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Characterization of this compound

Accurate characterization is crucial to confirm the identity and purity of the synthesized compound. The following data is based on available literature.

Spectroscopic Data

| Technique | Data |

| ¹H-NMR (400 MHz, CDCl₃) | δ = 8.77 (d, J = 2.4 Hz, 1H), 8.70-8.69 (m, 1H), 8.28 (dd, J = 8.6, 2.5 Hz, 1H), 7.77 (m, 1 H), 7.68 (d, J = 8.0 Hz, 1H), 7.30-7.23 (m, 1H), 6.87 (d, J = 8.7 Hz, 1H), 4.02(s, 3H). |

| ¹³C-NMR | No experimental data found in the searched literature. Predicted shifts would include signals for the methoxy carbon and the eleven aromatic carbons. |

| FT-IR | No experimental data found in the searched literature. Expected characteristic peaks would include C-O stretching for the methoxy group, and C=C and C=N stretching for the pyridine rings. |

| Mass Spectrometry | No experimental data found in the searched literature. The expected molecular ion peak [M]⁺ would be at m/z 186.21. |

Application in Drug Discovery: A Key Intermediate for Perampanel

The primary application of this compound is as a crucial intermediate in the synthesis of Perampanel. Perampanel is a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a type of ionotropic glutamate receptor in the central nervous system.

The Role of AMPA Receptors in Epilepsy

Glutamate is the primary excitatory neurotransmitter in the brain.[2] Its signaling is mediated by various receptors, including AMPA receptors, which are responsible for fast synaptic transmission.[2] In conditions like epilepsy, an imbalance in excitatory and inhibitory neurotransmission leads to neuronal hyperexcitability and seizures.[2] Over-activation of AMPA receptors by glutamate contributes to this hyperexcitability.

Mechanism of Action of Perampanel

Perampanel functions by binding to an allosteric site on the AMPA receptor, which is distinct from the glutamate-binding site. This binding induces a conformational change in the receptor, reducing its response to glutamate.[2] By antagonizing the AMPA receptor, Perampanel decreases excitatory neurotransmission, thereby reducing the likelihood of seizure generation.

Caption: Simplified signaling pathway showing the action of Perampanel on the AMPA receptor.

The synthesis of Perampanel involves the elaboration of the this compound core. This typically includes hydrolysis of the methoxy group to a pyridone, followed by further functionalization to introduce the other aromatic substituents of the final drug molecule.

Conclusion

This compound is a molecule of significant synthetic utility, particularly in the pharmaceutical industry. Its role as a key precursor to the anti-epileptic drug Perampanel underscores its importance in the development of therapeutics for neurological disorders. While its synthesis is well-established through modern cross-coupling methodologies, a complete public dataset of its spectral characterization remains to be fully documented. This guide provides a foundational understanding of this important chemical entity for researchers and professionals in the field of drug discovery and development.

References

- Patsnap Synapse. (2024, June 21). What are AMPA receptor antagonists and how do they work?

- Google Patents. (2013, May 1). EP2586777B1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel.

- Google Patents. (2016, August 31). CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method.

- Google Patents. (2020, July 28). CN110028442B - Simple preparation method of Perampanel.

- Hibi, S., et al. (2012). Discovery of 2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (Perampanel): A Novel, Noncompetitive α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor Antagonist. Journal of Medicinal Chemistry, 55(23), 10584–10600.

- Chapman, A. G., et al. (2012). BLOCKING-MECHANISM-OF-THE-AMPA-RECEPTOR-ANTAGONIST-PERAMPANEL. Epilepsia, 53, 148.

- FYCOMPA® (perampanel) CIII. (n.d.). Mechanism of Action.

- Kwan, P., et al. (2017). Perampanel, an AMPA receptor antagonist: From clinical research to practice in clinical settings. Acta Neurologica Scandinavica, 137(3), 266-279.

- ResearchGate. (2017). (PDF) Perampanel, an AMPA receptor antagonist: From clinical research to practice in clinical settings.

- Justia Patents. (2018, January 11). process and intermediates for the preparation of perampanel.

- New Drug Approvals. (2013, December 17). Perampanel.

Sources

An In-depth Technical Guide to 2-Methoxy-5-(pyridin-2-yl)pyridine: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-5-(pyridin-2-yl)pyridine, a pivotal heterocyclic building block in contemporary medicinal chemistry. The document delineates its chemical identity, including its IUPAC name and CAS Registry Number, and offers a detailed exploration of its synthesis, spectroscopic characterization, chemical reactivity, and principal applications. Special emphasis is placed on its crucial role as a key intermediate in the synthesis of the AMPA receptor antagonist, Perampanel. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the utilization of this important molecule.

Core Identification and Physicochemical Properties

IUPAC Name and CAS Number

The compound of interest is formally identified by the following nomenclature and registry number:

-

IUPAC Name: this compound

-

CAS Registry Number: 381725-49-1

Chemical Structure and Properties

The molecular structure of this compound consists of a pyridine ring substituted with a methoxy group at the 2-position and a pyridin-2-yl group at the 5-position.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O | |

| Molecular Weight | 186.21 g/mol | |

| Appearance | White to off-white solid (typical) | General chemical supplier information |

Synthesis Methodologies

The synthesis of this compound is of significant industrial importance, primarily due to its role as a precursor to Perampanel. The most prevalent synthetic strategies involve cross-coupling reactions, which offer high efficiency and good yields.

Suzuki-Miyaura Coupling Approach

A widely employed method involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach typically utilizes a boronic acid or boronic ester derivative of one pyridine ring and a halogenated derivative of the other. A common pathway begins with 5-bromo-2-methoxypyridine.

Protocol: A patented method describes a two-step, one-pot synthesis.[1]

-

Step 1: Borylation of 5-bromo-2-methoxypyridine: 5-bromo-2-methoxypyridine is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base (e.g., potassium carbonate) to form 2-methoxypyridine-5-boronic acid pinacol ester.[1]

-

Step 2: Coupling with 2-halopyridine: The resulting boronic acid ester is then reacted in situ with a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) under palladium catalysis to yield this compound.[1]

Causality: This method is advantageous for large-scale production due to its relatively simple process and lower cost compared to methods requiring more expensive catalysts.[1] The use of a one-pot procedure without isolation of the boronic ester intermediate streamlines the process and improves overall efficiency.

Caption: Suzuki-Miyaura coupling pathway for the synthesis of this compound.

Grignard Reagent Approach

An alternative strategy involves the formation of a Grignard reagent from a halogenated pyridine, followed by a coupling reaction.

Protocol:

-

Formation of Grignard Reagent: 5-bromo-2-methoxypyridine is reacted with magnesium turnings in an ethereal solvent (e.g., THF) to form the corresponding Grignard reagent, (6-methoxypyridin-3-yl)magnesium bromide.

-

Coupling with 2-halopyridine: This Grignard reagent is then coupled with a 2-halopyridine in the presence of a suitable catalyst to afford the target molecule.

Causality: This method avoids the use of palladium catalysts, which can be a cost consideration. However, the preparation of Grignard reagents requires strictly anhydrous conditions, which can be challenging on an industrial scale.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential for the unambiguous identification and quality control of this compound.

| Spectroscopic Data | |

| ¹H NMR (400 MHz, CDCl₃) | δ = 8.77 (d, J = 2.4 Hz, 1H), 8.70-8.69 (m, 1H), 8.28 (dd, J = 8.6, 2.5 Hz, 1H), 7.77 (m, 1 H), 7.68 (d, J = 8.0 Hz, 1H), 7.30-7.23 (m, 1H), 6.87 (d, J = 8.7 Hz, 1H), 4.02(s, 3H).[2] |

| ¹³C NMR | Predicted values based on analogous structures: The carbon of the methoxy group would appear around 53-56 ppm. The aromatic carbons would resonate in the range of 110-165 ppm. The carbon attached to the methoxy group (C2) would be significantly downfield due to the oxygen's electron-withdrawing effect. |

| Mass Spectrometry (MS) | Expected m/z: The molecular ion peak [M]⁺ would be observed at m/z 186.08. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or cleavage of the bond between the two pyridine rings. |

| Infrared (IR) Spectroscopy | Characteristic Absorptions: C-H stretching of the aromatic rings (~3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine rings (~1400-1600 cm⁻¹), and C-O stretching of the methoxy group (~1020-1250 cm⁻¹). |

Chemical Reactivity

The reactivity of this compound is dictated by the electronic properties of its constituent pyridine rings and the methoxy substituent.

-

Nucleophilicity of Nitrogen Atoms: The lone pairs of electrons on the two nitrogen atoms make them susceptible to protonation and alkylation. The nitrogen on the 2-methoxypyridine ring is generally less basic due to the electron-donating effect of the methoxy group.

-

Electrophilic Aromatic Substitution: The pyridine rings are generally electron-deficient and thus less reactive towards electrophilic aromatic substitution compared to benzene. However, the methoxy group is an activating group and directs electrophiles to the ortho and para positions.

-

Nucleophilic Aromatic Substitution: The pyridine rings are susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen atom. The presence of a good leaving group would facilitate such reactions.

Caption: A simplified representation of the electrophilic and nucleophilic reactivity of this compound.

Applications in Drug Discovery and Development

Key Intermediate in the Synthesis of Perampanel

The primary and most significant application of this compound is its role as a crucial intermediate in the industrial synthesis of Perampanel.[1][3][4] Perampanel is a selective, non-competitive antagonist of the AMPA receptor, a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system. It is approved for the treatment of epilepsy.[4]

The synthesis of Perampanel involves the conversion of this compound to 5-(pyridin-2-yl)-1,2-dihydropyridin-2-one, which is a core scaffold of the final drug molecule.

Potential as a Scaffold in Medicinal Chemistry

The bipyridine structural motif is present in numerous biologically active compounds. Bipyridine derivatives are known to act as ligands for various metal ions and can interact with biological targets. The methoxy-substituted pyridine ring in this compound can also influence its pharmacokinetic and pharmacodynamic properties. Therefore, this compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic activities in areas such as neurodegenerative diseases, oncology, and inflammatory disorders.

Safety and Handling

-

General Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Toxicity of Related Compounds:

-

Pyridine: Can cause liver, kidney, and neurological damage with prolonged exposure.

-

2-Methoxypyridine: May cause skin, eye, and respiratory irritation.

-

2-Methoxy-5-nitropyridine: Is harmful if swallowed and causes skin and serious eye irritation.[5]

-

It is prudent to handle this compound with the same precautions as other pyridine derivatives until more specific data becomes available.

Conclusion

This compound is a compound of significant interest, particularly within the pharmaceutical industry. Its efficient synthesis via modern cross-coupling methodologies has enabled the large-scale production of the antiepileptic drug Perampanel. Beyond this established application, its bipyridine scaffold and functional group arrangement present opportunities for the development of new chemical entities with diverse therapeutic potential. Further research into its reactivity, biological activity, and toxicological profile will undoubtedly expand its utility in the field of drug discovery and development.

References

- CN105906557A - 2-methoxy-5-(pyridine-2-yl)

- Justia Patents.

- Google Patents. EP2586777B1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)

- Google Patents.

- New Drug Approvals. Perampanel. (URL: [Link])

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-5-(pyridin-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-(pyridin-2-yl)pyridine is a key heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring interconnected methoxypyridine and pyridine rings, serves as a crucial scaffold for the synthesis of various pharmacologically active molecules. Notably, it is recognized as a vital intermediate in the synthesis of Perampanel, a non-competitive AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor antagonist used in the treatment of epilepsy.[1][2][3] Understanding the fundamental physical and chemical properties of this compound is paramount for optimizing reaction conditions, developing robust analytical methods, and ensuring the quality and purity of synthesized intermediates and final active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive examination of the core physicochemical properties of this compound. It is designed to be a valuable resource for researchers and professionals by not only presenting available data but also by detailing the experimental methodologies for their determination, thereby ensuring scientific integrity and enabling the reproduction of these critical measurements.

Molecular Structure and Identification

A thorough understanding of the molecular architecture is the foundation for interpreting its physical and chemical behavior.

IUPAC Name: this compound

Chemical Formula: C₁₁H₁₀N₂O

Molecular Weight: 186.21 g/mol [4]

CAS Number: 381725-49-1[4]

Canonical SMILES: COC1=NC=C(C=C1)C2=CC=CC=N2

Molecular Structure Visualization:

Caption: 2D representation of this compound.

Physicochemical Properties

This section details the key physical properties of this compound. Where experimental data for the specific molecule is limited, information on closely related compounds is provided for comparative context.

| Property | Value | Source/Notes |

| Appearance | Expected to be a solid at room temperature. | Based on related bipyridine compounds which are typically solids.[5] |

| Boiling Point | 104 °C at 1 mmHg | [4] |

| Melting Point | Data not available. For comparison, 2-methoxy-5-aminopyridine has a melting point of 29-31 °C.[6] | It is crucial to determine this experimentally for the title compound. |

| Solubility | Data not available. Bipyridines are generally soluble in organic solvents and slightly soluble in water.[5] | The methoxy group may slightly increase solubility in polar organic solvents. |

| pKa | Data not available. The pKb of 2-methoxypyridine is 3.28.[7] | The pKa will be influenced by the two pyridine nitrogen atoms and the methoxy group. |

Experimental Protocols for Physicochemical Characterization

To ensure the generation of reliable and reproducible data, the following section outlines detailed, step-by-step methodologies for the experimental determination of the core physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.

Methodology: Capillary Melting Point Method

Caption: Workflow for Melting Point Determination.

-

Sample Preparation: A small amount of this compound is finely ground to a powder.

-

Capillary Loading: The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[8]

Solubility Profile Assessment

Determining the solubility in various solvents is essential for selecting appropriate solvents for synthesis, purification, and formulation.

Methodology: Visual Assessment in Various Solvents

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, methanol, dichloromethane, toluene).

-

Sample Addition: A small, pre-weighed amount of this compound (e.g., 10 mg) is added to a known volume of each solvent (e.g., 1 mL) in separate vials.

-

Observation: The vials are agitated (e.g., vortexed) at a controlled temperature (e.g., 25 °C) and visually inspected for dissolution.

-

Classification: The solubility is qualitatively classified as soluble, partially soluble, or insoluble. For quantitative analysis, the experiment can be repeated with incremental additions of the solute until saturation is reached.[9]

pKa Determination

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at different pH values, which in turn affects its biological activity and pharmacokinetic properties.

Methodology: UV-Vis Spectrophotometric Titration

This method is suitable for compounds with a chromophore whose absorbance spectrum changes with pH.

Caption: Workflow for pKa Determination by UV-Vis Spectroscopy.

-

Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or water).

-

Buffer Preparation: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.

-

Sample Preparation for Measurement: A small aliquot of the stock solution is added to each buffer solution to achieve a constant final concentration.

-

Spectrophotometric Analysis: The UV-Vis spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a wavelength that shows a significant change upon protonation/deprotonation is plotted against the pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.[10]

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals for the protons on both the pyridine and methoxypyridine rings are expected in the aromatic region (typically δ 6.5-8.5 ppm). The specific chemical shifts and coupling patterns will depend on the electronic effects of the methoxy group and the nitrogen atoms.[5][11]

-

Methoxy Protons: A singlet corresponding to the three protons of the methoxy group is expected, likely in the range of δ 3.5-4.0 ppm.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Signals for the carbon atoms of the two pyridine rings are expected in the range of δ 110-160 ppm.

-

Methoxy Carbon: A signal for the carbon of the methoxy group is anticipated around δ 50-60 ppm.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: A small amount of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Processing and Analysis: The raw data is processed (Fourier transformation, phasing, and baseline correction), and the chemical shifts, integration, and coupling constants are analyzed to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected FT-IR Spectral Features:

-

C-H stretching (aromatic): Absorptions are expected above 3000 cm⁻¹.

-

C=C and C=N stretching (aromatic): Characteristic absorptions are anticipated in the 1400-1600 cm⁻¹ region.[12]

-

C-O stretching (ether): A strong absorption band is expected in the range of 1000-1300 cm⁻¹.

-

C-H bending (out-of-plane): Bands in the 675-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.[5]

Experimental Protocol for FT-IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Placement: A small amount of the solid sample is placed directly on the ATR crystal.

-

Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: The IR spectrum is recorded.

-

Cleaning: The crystal is cleaned with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (186.21) is expected. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.

-

Fragmentation Pattern: The fragmentation pattern can provide valuable structural information.

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI):

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: The solution is infused into the ESI source of the mass spectrometer.

-

Ionization: The sample is ionized, and the resulting ions are transferred into the mass analyzer.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound, a compound of considerable importance in pharmaceutical research and development. While some experimental data is available, further characterization, particularly for melting point, solubility, and pKa, is crucial for a complete understanding of this molecule's behavior. The outlined experimental protocols offer a robust framework for obtaining this critical data, ensuring scientific rigor and facilitating the seamless progression of research and development activities involving this key intermediate.

References

- Royal Society of Chemistry. (n.d.). Supporting information.

- Sambathkumar, K., & Ravichandran, G. (2016). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. Oriental Journal of Chemistry, 32(1), 359-370.

- Bipyridine. (2023, November 28). In Wikipedia. [Link]

- Zafar, S., Akhtar, S., Mushtaq, N., & Naeem, S. (2022). Determination of ionization constant and drug-likeness prediction of synthetic isoniazid derivatives. Pakistan Journal of Pharmaceutical Sciences, 35(4), 1121-1126.

- Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods.

- Google Patents. (n.d.). CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method.

- ChemBK. (n.d.). 2-Methoxy-5-Amino Pyridine.

- PubChem. (n.d.). 2-(5-Methoxy-3-pyridinyl)-6-(4-pyridin-4-ylpiperazin-1-yl)pyrazine.

- Google Patents. (n.d.). CN110028442B - Simple preparation method of Perampanel.

- ResearchGate. (n.d.). 2‐Methoxy Pyridine.

- New Drug Approvals. (n.d.). Perampanel.

- PubChem. (n.d.). 2-Methoxy-5-{4-[5-methyl-2-(pyridin-4-YL)-1H-imidazol-1-YL]piperidine-1-carbonyl}pyridine.

- University of Colorado Boulder. (n.d.). Aromatics.

- SpectraBase. (n.d.). Pyridine, 2,6-bis[(2-pyridinylmethoxy)methyl]-.

- ScienceDirect. (n.d.). Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissive.

- Hibi, S., Ueno, K., Nagato, S., Kawano, K., Ito, K., Norimine, Y., ... & Yonaga, M. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of medicinal chemistry, 55(23), 10584–10600.

- ResearchGate. (n.d.). Discovery of 2-(2-Oxo-1-Phenyl-5-Pyridin-2-yl-1,2-Dihydropyridin-3-yl)Benzonitrile (Perampanel): A Novel, Noncompetitive α-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropanoic Acid (AMPA) Receptor Antagonist.

- NIST. (n.d.). Pyridine, 2-methoxy-.

- PubMed Central. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine.

- PubChem. (n.d.). 2-Methyl-5-[(5-methyl-2-pyridinyl)methoxy]pyridine. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-(5-methyl-2-pyridinyl_methoxy_pyridine]([Link]

- ResearchGate. (n.d.). (PDF) FTIR Spectrum of 2-chloro-6-methyl Pyridine.

- ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex.

- University of Calgary. (n.d.). Melting point determination.

- PubChem. (n.d.). 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

- MDPI. (n.d.). 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol.

- ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline.

Sources

- 1. CN110028442B - Simple preparation method of Perampanel - Google Patents [patents.google.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound , 97% , 381725-49-1 - CookeChem [cookechem.com]

- 5. 2-Methoxy-5-nitropyridine(5446-92-4) 1H NMR spectrum [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C12H18BNO3 | CID 16217714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Pyridine, 2-methoxy- [webbook.nist.gov]

An In-depth Technical Guide to the Characterization of 2-Methoxy-5-(pyridin-2-yl)pyridine Solubility in Organic Solvents

Abstract

Introduction: The Critical Role of Solubility

2-Methoxy-5-(pyridin-2-yl)pyridine (Figure 1) is a heteroaromatic compound whose characterization is essential for the quality control and formulation development of its parent API, Perampanel. The solubility of any compound is a cornerstone of its developability profile. Poor solubility can lead to significant challenges, including:

-

Unreliable Bioassay Results: Inconsistent dissolution can lead to high variability and underestimation of potency in in vitro screening assays.

-

Poor Bioavailability: Low solubility is a primary cause of poor absorption from the gastrointestinal tract, limiting the efficacy of orally administered drugs.[3]

-

Formulation and Manufacturing Hurdles: Difficulty in creating stable, homogenous solutions for dosing, purification, and final formulation can increase development time and cost.

Given the absence of published solubility data for this specific molecule, this guide provides the necessary tools for a researcher to generate this crucial information independently.

Figure 1: Chemical Structure of this compound ```

Molecular Formula: C11H10N2O Molecular Weight: 186.21 g/mol

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility Determination

This protocol is adapted for a higher-throughput assessment, starting from a DMSO stock solution.

Objective: To determine the concentration at which this compound precipitates from a given solvent when introduced from a DMSO stock.

Materials:

-

10 mM stock solution of this compound in 100% DMSO

-

Selected organic solvents

-

96-well microtiter plates

-

Automated liquid handler or multichannel pipette

-

Plate shaker

-

Nephelometer or UV plate reader

Workflow:

-

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of the compound by dissolving the solid in 100% DMSO. [4]2. Plate Preparation: Add the desired test solvent to the wells of a 96-well plate.

-

Compound Addition: Using a liquid handler, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the solvent in the wells to achieve the highest desired test concentration. [5]Ensure the final DMSO concentration is low (typically ≤1%) to minimize its co-solvent effects.

-

Incubation: Seal the plate and shake it at room temperature for a defined period (e.g., 2 hours). [5]5. Precipitate Detection: Measure the amount of precipitate formed. This can be done in two common ways:

-

Nephelometry: Use a nephelometer to measure the light scattering caused by insoluble particles. [1]Higher scattering indicates lower solubility.

-

Direct UV Measurement (after filtration): Use a filter plate to separate the precipitated solid. Measure the UV absorbance of the filtrate in a UV-compatible plate. The concentration is determined by comparing the absorbance to a calibration curve. [1]

-

Diagram 2: Kinetic Solubility Workflow

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative solubility data should be summarized in a structured table.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Method | Solubility (µg/mL) | Solubility (µM) | Temperature (°C) | Observations |

| Methanol | Thermodynamic | Experimental Data | Calculated Data | 25 | e.g., Clear solution |

| Acetonitrile | Thermodynamic | Experimental Data | Calculated Data | 25 | e.g., Fine precipitate |

| Dimethyl Sulfoxide (DMSO) | Thermodynamic | Experimental Data | Calculated Data | 25 | e.g., Fully soluble |

| Ethyl Acetate | Thermodynamic | Experimental Data | Calculated Data | 25 | e.g., Low solubility |

| Dichloromethane (DCM) | Thermodynamic | Experimental Data | Calculated Data | 25 | e.g., Moderate solubility |

| Aqueous Buffer pH 7.4 | Kinetic | Experimental Data | Calculated Data | 25 | e.g., Precipitates > 10 µM |

Interpretation: The results from these experiments will provide a clear rank-ordering of suitable solvents. High solubility in solvents like DMSO or DCM would be expected based on the molecule's structure. The kinetic solubility in an aqueous buffer is particularly important for predicting behavior in biological assays. A good solubility goal for many drug discovery compounds is >60 µg/mL. [1]

Conclusion

While public data on the solubility of this compound is scarce, a systematic experimental approach can readily fill this knowledge gap. By understanding the theoretical underpinnings of its structure and applying robust, validated protocols such as the shake-flask method for thermodynamic solubility and plate-based assays for kinetic solubility, researchers can generate the high-quality data needed to guide formulation, ensure assay integrity, and make informed decisions in the drug development process. This guide provides the necessary framework to successfully execute this essential characterization.

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

- protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]

- ResearchG

- Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Current Medicinal Chemistry, 7(5), 545-556. [Link]

- Clemson University. (n.d.).

- Domainex. (n.d.). Thermodynamic Solubility Assay. [Link]

- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences, 44(1-2), 1-12. [Link]

- SlideShare. (n.d.). solubility experimental methods.pptx. [Link]

- Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

- BioDuro. (n.d.). ADME Solubility Assay. [Link]

- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of Pharmaceutical Sciences, 99(11), 4483-4515. [Link]

- ChemBK. (n.d.). 2-Methoxy-5-Amino Pyridine. [Link]

- PubChem. (n.d.). 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. [Link]

- PubChem. (n.d.). 2-Methoxypyridine. [Link]

- ResearchGate. (2017). How Do Proximal Hydroxy or Methoxy Groups on the Bidentate Ligand Affect [(2,2′;6′,2″-Terpyridine)Ru(N,N)

- Pharmaffiliates. (n.d.). Perampanel-impurities. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. researchgate.net [researchgate.net]

- 3. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C12H18BNO3 | CID 16217714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Perampanel Impurities | SynZeal [synzeal.com]

Physicochemical Characterization of 2-Methoxy-5-(pyridin-2-yl)pyridine: A Technical Guide to Determining Melting and Boiling Points

Abstract

Introduction: The Significance of 2-Methoxy-5-(pyridin-2-yl)pyridine

This compound is a key building block in the synthesis of various compounds of medicinal interest. Its structural motif, featuring interconnected pyridine rings, is prevalent in a range of biologically active molecules. Accurate knowledge of its physical properties, such as melting and boiling points, is paramount for several reasons:

-

Purification and Handling: Understanding the phase transition temperatures is crucial for developing effective purification strategies like recrystallization and distillation.

-

Process Chemistry: This data informs the selection of appropriate reaction conditions, solvent systems, and isolation procedures in large-scale synthesis.

-

Quality Control: The melting point, in particular, serves as a sensitive indicator of purity. A sharp melting range is characteristic of a pure crystalline solid, whereas impurities typically lead to a depressed and broadened melting range.[1]

-

Regulatory Submissions: Precise physicochemical data is a fundamental requirement for regulatory filings and drug substance characterization.

Given the absence of reported experimental values, this guide provides the necessary protocols to empower researchers to determine these critical parameters in their own laboratories.

Synthesis and Purification of this compound

The purity of a compound is a critical determinant of its melting and boiling points. Therefore, a robust synthetic and purification protocol is the essential first step. A common synthetic route involves a Suzuki coupling reaction between a pyridineboronic acid derivative and a halopyridine.

A representative synthesis involves the reaction of 5-bromo-2-methoxypyridine with a suitable boronic acid or ester.[2] The resulting crude product must be meticulously purified to remove starting materials, catalysts, and byproducts.

Recommended Purification Protocol:

-

Initial Extraction: Following the reaction, an aqueous workup is performed to remove inorganic salts. The organic layer is then dried and concentrated under reduced pressure.

-

Chromatographic Purification: The crude residue is subjected to column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane/ethyl acetate gradient), is employed to separate the desired product from impurities.

-

Recrystallization: The fractions containing the purified product are combined and concentrated. The resulting solid is then recrystallized from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to obtain a highly pure, crystalline solid. The purity should be verified by analytical techniques such as NMR spectroscopy and mass spectrometry before proceeding with physical property measurements.

Experimental Determination of Melting and Boiling Points

The following sections detail the standard operating procedures for accurately measuring the melting and boiling points of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure.[1] For a pure crystalline substance, this transition occurs over a narrow temperature range.

Methodology:

A capillary melting point apparatus is the standard instrument for this determination.

Step-by-Step Protocol:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) of the sample into the closed end.[1]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[1]

Diagram of the Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[1]

Methodology:

For small sample quantities, the micro boiling point or Siwoloboff method is highly suitable.

Step-by-Step Protocol:

-

Sample Preparation: A small volume (a few microliters) of liquid this compound is introduced into a small-diameter test tube (Thiele tube or similar).

-

Capillary Insertion: A melting point capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Heating: The apparatus is slowly heated. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.

-

Equilibrium and Observation: Heating is discontinued, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Diagram of the Boiling Point Determination Workflow:

Caption: Workflow for Micro Boiling Point Determination.

Predicted Physicochemical Properties

In the absence of experimental data, computational methods can provide valuable estimates of physical properties. These predictions are based on the molecular structure and employ quantitative structure-property relationship (QSPR) models. While not a substitute for experimental verification, they can offer useful initial approximations.

Table 1: Physicochemical Properties of Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Methoxypyridine | C₆H₇NO | 109.13 | Not Applicable (Liquid at RT) | 142[3][4] |

| 5-Amino-2-methoxypyridine | C₆H₈N₂O | 124.14 | 29-31[5] | 85-90 (at 1 mmHg)[5] |

| 2-Methoxypyridine-5-boronic acid pinacol ester | C₁₂H₁₈BNO₃ | 235.09 | 47-51[6] | 102[7] |

Note: The boiling point for 5-Amino-2-methoxypyridine is reported at reduced pressure.

Conclusion

This technical guide has outlined the necessary steps for the synthesis, purification, and experimental determination of the melting and boiling points of this compound. By following these detailed protocols, researchers can obtain accurate and reliable physicochemical data essential for advancing their research and development activities. The emphasis on procedural rationale and self-validating methodologies ensures the integrity of the generated data. It is strongly recommended that any experimentally determined values be reported in the scientific literature to fill the current knowledge gap for this important compound.

References

- CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method - Google Patents.

- Hubbard, W.N., Frow, F.M., & Waddington, G. (1961). Pyridine: experimental and calculated chemical thermodynamic properties between 0 and 1500 K., a revised vibrational assignment. Journal of the American Chemical Society, 79(16), 4289-4295.

- 2-Methoxy-5-Amino Pyridine - ChemBK.

- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine - PubChem.

- 2-Methoxy Pyridine - ResearchGate.

- Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators.

- Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist - ResearchGate.

- Synthesis of 2-amino-5-methoxy pyridine - PrepChem.com.

- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - ResearchGate.

- Determination of melting and boiling points.

- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC - NIH.

- Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC - NIH.

- 2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridine | C12H18N2O - PubChem.

- 2-Amino-5-methoxypyridine | C6H8N2O | CID 11320934 - PubChem.

Sources

- 1. alnoor.edu.iq [alnoor.edu.iq]

- 2. CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Methoxypyridine | 1628-89-3 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 2-甲氧基吡啶-5-硼酸频哪酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

Spectroscopic Blueprint of 2-Methoxy-5-(pyridin-2-yl)pyridine: A Technical Guide for Researchers

Introduction: Unveiling the Molecular Identity of a Key Pharmaceutical Intermediate

In the landscape of modern drug discovery and development, the precise characterization of molecular entities is not merely a procedural step but a cornerstone of scientific rigor. 2-Methoxy-5-(pyridin-2-yl)pyridine, a heterocyclic compound of significant interest as a key intermediate in the synthesis of novel therapeutic agents, demands a thorough and unambiguous structural elucidation. This technical guide provides an in-depth exploration of the spectroscopic signature of this compound, offering a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

This document is designed for researchers, scientists, and drug development professionals, providing not only the spectral data but also the underlying scientific principles and practical experimental considerations. By understanding the causality behind the spectroscopic observations, researchers can leverage this information for quality control, reaction monitoring, and the rational design of new chemical entities.

Molecular Structure and Isomeric Considerations

The structural framework of this compound, with its interconnected pyridine and methoxy-substituted pyridine rings, gives rise to a unique electronic and steric environment. This structure is foundational to its reactivity and, consequently, its spectroscopic properties.

"N1" -- "C1"; "C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "N1"; "C3" -- "C7"; "C1" -- "O1"; "O1" -- "C6"; "C7" -- "C8"; "C8" -- "C9"; "C9" -- "C10"; "C10" -- "N2"; "N2" -- "C11"; "C11" -- "C7"; }

Caption: Molecular structure of this compound.Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy provides the most detailed insight into the molecular structure of an organic compound in solution. The chemical shifts, coupling constants, and multiplicities of the signals in both ¹H and ¹³C NMR spectra offer a wealth of information about the electronic environment and connectivity of each atom.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.65 | d | 1H | H-6' |

| 8.45 | d | 1H | H-6 |

| 7.90 | dd | 1H | H-4 |

| 7.75 | td | 1H | H-4' |

| 7.70 | d | 1H | H-3' |

| 7.20 | ddd | 1H | H-5' |

| 6.85 | d | 1H | H-3 |

| 3.95 | s | 3H | -OCH₃ |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 163.5 | C-2 |

| 156.0 | C-2' |

| 149.0 | C-6' |

| 147.5 | C-6 |

| 138.0 | C-4 |

| 136.5 | C-4' |

| 128.0 | C-5 |

| 122.0 | C-5' |

| 121.0 | C-3' |

| 110.5 | C-3 |

| 53.5 | -OCH₃ |

Interpretation and Rationale:

The predicted ¹H NMR spectrum is expected to show distinct signals for each of the aromatic protons. The proton on the pyridine ring adjacent to the nitrogen (H-6') will be the most deshielded due to the inductive effect of the nitrogen atom, appearing at the lowest field. The methoxy group protons will appear as a sharp singlet at a characteristic upfield region.

In the ¹³C NMR spectrum, the carbon atom directly attached to the electronegative oxygen of the methoxy group (C-2) is expected to be the most deshielded among the sp² carbons of the methoxy-substituted ring. The carbon of the methoxy group itself will appear in the typical upfield region for sp³ carbons.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

"SamplePrep" -> "InstrumentSetup" -> "1H_Acquisition" -> "Processing" -> "Analysis"; "InstrumentSetup" -> "13C_Acquisition" -> "Processing"; }

Caption: A generalized workflow for acquiring NMR spectra.Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency to the deuterium signal of the solvent. Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity. Perform automated or manual shimming to maximize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse sequence (e.g., 'zg30' on a Bruker spectrometer). Typical parameters include a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled single-pulse sequence (e.g., 'zgpg30'). Typical parameters include a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Perform phase correction and baseline correction to obtain clean, interpretable spectra.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

Predicted FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| 1600-1580 | Strong | C=C/C=N Aromatic Ring Stretching |

| 1480-1430 | Strong | Aromatic Ring Vibrations |

| 1250-1200 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| 1050-1000 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |

| 800-700 | Strong | C-H Out-of-Plane Bending |

Interpretation and Rationale:

The IR spectrum of this compound is expected to be dominated by absorptions characteristic of its aromatic and ether functionalities. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will be observed just below 3000 cm⁻¹. The strong bands in the 1600-1430 cm⁻¹ region are indicative of the C=C and C=N stretching vibrations within the pyridine rings. A key diagnostic feature will be the strong C-O stretching bands of the aryl ether linkage.

Experimental Protocol for FT-IR Data Acquisition

The solid-state IR spectrum can be conveniently obtained using the KBr pellet method.[1]

"SamplePrep" -> "PelletPress" -> "DataAcquisition" -> "Analysis"; }

Caption: Workflow for obtaining an FT-IR spectrum using the KBr pellet technique.Step-by-Step Methodology:

-

Sample Preparation: Grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically over the range of 4000-400 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 186 | High | [M]⁺ (Molecular Ion) |

| 171 | Moderate | [M - CH₃]⁺ |

| 157 | Moderate | [M - CHO]⁺ |

| 130 | Low | [M - C₂H₂O]⁺ |

| 104 | Low | [C₆H₄N₂]⁺ |

| 78 | Moderate | [C₅H₄N]⁺ (Pyridyl cation) |

Interpretation and Rationale:

The electron ionization mass spectrum is expected to show a prominent molecular ion peak at m/z 186, corresponding to the molecular weight of this compound. The fragmentation pattern will be dictated by the stability of the resulting ions. Common fragmentation pathways for such compounds include the loss of a methyl radical from the methoxy group to form a stable cation, and the loss of a formyl radical. Cleavage of the bond between the two pyridine rings can also occur, leading to the formation of a pyridyl cation.

Experimental Protocol for Mass Spectrometry Data Acquisition

A standard protocol for acquiring an EI mass spectrum is outlined below.

"SampleIntro" -> "Ionization" -> "MassAnalysis" -> "Detection"; }

Caption: General workflow for mass spectrometry analysis.Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe or through a gas chromatograph (GC) for volatile samples.

-

Ionization: Ionize the sample using electron ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

-

Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the spectrum to determine the molecular weight and identify the major fragment ions.

Conclusion: A Comprehensive Spectroscopic Portrait

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural elucidation of this compound. This guide has presented the predicted spectroscopic data for this important compound, grounded in the fundamental principles of each technique and the known spectral characteristics of related molecules. The detailed experimental protocols provided herein offer a practical framework for researchers to obtain high-quality data for this and similar compounds. A thorough understanding of the spectroscopic blueprint of this compound is indispensable for its effective utilization in the synthesis of next-generation pharmaceuticals.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Field, L. D., Li, H., & Magill, A. M. (2013).

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Smith, B. C. (1995). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press.

- de Hoffmann, E., & Stroobant, V. (2007).

- CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method - Google Patents. (n.d.).

Sources

1H NMR spectrum of 2-Methoxy-5-(pyridin-2-YL)pyridine

An In-depth Technical Guide to the 1H NMR Spectrum of 2-Methoxy-5-(pyridin-2-yl)pyridine

Introduction

Predicted 1H NMR Spectrum: A Detailed Analysis

The structure of this compound presents a fascinating case for 1H NMR analysis, combining the electronic effects of an electron-donating methoxy group and an electron-withdrawing second pyridine ring. The predicted chemical shifts (δ) and coupling constants (J) are derived from data for 2-methoxypyridine and various 2-substituted pyridines.[2]

Proton Numbering and Predicted Spectrum

For clarity, the protons on the this compound molecule are numbered as follows:

A diagram of the molecular structure of this compound with protons labeled for NMR assignment.

Based on the analysis of substituent effects and known coupling patterns in pyridine systems, the predicted 1H NMR spectrum would exhibit distinct signals for each of the seven aromatic protons and the three methoxy protons.

Detailed Proton-by-Proton Analysis

-

Methoxy Protons (OCH3):

-

Predicted Chemical Shift (δ): ~3.92 ppm.

-

Multiplicity: Singlet (s).

-

Rationale: The methoxy group protons are not coupled to any other protons, hence they appear as a sharp singlet. Their chemical shift is consistent with a methoxy group attached to an aromatic ring, as seen in 2-methoxypyridine (δ 3.921 ppm).[2]

-

-

Protons on the 2-Methoxypyridine Ring:

-

H3:

-

Predicted Chemical Shift (δ): ~6.75 ppm.

-

Multiplicity: Doublet (d).

-

Predicted Coupling Constant (J): ~8.5 Hz.

-

Rationale: This proton is ortho to the electron-donating methoxy group, which shields it, shifting it upfield. It is coupled only to H4, resulting in a doublet.

-

-

H4:

-

Predicted Chemical Shift (δ): ~7.80 ppm.

-

Multiplicity: Doublet of doublets (dd).

-

Predicted Coupling Constants (J): ~8.5 Hz (ortho coupling with H3) and ~2.5 Hz (meta coupling with H6).

-

Rationale: H4 is deshielded by the adjacent pyridin-2-yl substituent. It is coupled to both H3 and H6, giving rise to a doublet of doublets.

-

-

H6:

-

Predicted Chemical Shift (δ): ~8.50 ppm.

-

Multiplicity: Doublet (d).

-

Predicted Coupling Constant (J): ~2.5 Hz.

-

Rationale: This proton is ortho to the ring nitrogen and is significantly deshielded. It is only coupled to H4 (meta coupling), resulting in a small doublet.

-

-

-

Protons on the Pyridin-2-yl Ring:

-

H3':

-

Predicted Chemical Shift (δ): ~7.70 ppm.

-

Multiplicity: Doublet (d).

-

Predicted Coupling Constant (J): ~8.0 Hz.

-

Rationale: The chemical shift of H3' is influenced by the connection to the other pyridine ring. It is coupled to H4', resulting in a doublet.

-

-

H4':

-

Predicted Chemical Shift (δ): ~7.75 ppm.

-

Multiplicity: Triplet of doublets (td) or multiplet (m).

-

Predicted Coupling Constants (J): ~8.0 Hz (coupling with H3' and H5') and ~1.8 Hz (coupling with H6').

-

Rationale: H4' will appear as a complex multiplet due to coupling with three other protons. The primary splitting will be from the ortho protons H3' and H5', with a smaller meta coupling to H6'.

-

-

H5':

-

Predicted Chemical Shift (δ): ~7.25 ppm.

-

Multiplicity: Doublet of doublets (dd) or multiplet (m).

-

Predicted Coupling Constant (J): ~7.5 Hz and ~5.0 Hz.

-

Rationale: H5' is coupled to H4' and H6', resulting in a multiplet.

-

-

H6':

-

Predicted Chemical Shift (δ): ~8.65 ppm.

-

Multiplicity: Doublet (d).

-

Predicted Coupling Constant (J): ~5.0 Hz.

-

Rationale: As the proton ortho to the nitrogen in the second pyridine ring, H6' is the most deshielded proton in this ring system. It will appear as a doublet due to coupling with H5'.

-

-

Data Summary Table

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| OCH3 | 3.92 | s | - |

| H3 | 6.75 | d | 8.5 |

| H4 | 7.80 | dd | 8.5, 2.5 |

| H6 | 8.50 | d | 2.5 |

| H3' | 7.70 | d | 8.0 |

| H4' | 7.75 | td | 8.0, 1.8 |

| H5' | 7.25 | m | - |

| H6' | 8.65 | d | 5.0 |

Experimental Protocol for 1H NMR Analysis

To obtain a high-quality 1H NMR spectrum for this compound, a standardized and meticulous experimental procedure is crucial.

Step-by-Step Sample Preparation

-

Glassware and Tube Cleaning: Ensure that the NMR tube and any glassware used are scrupulously clean and dry to prevent contamination.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl3) is a common choice for many organic molecules. The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's signals.[1]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS, δ = 0.00 ppm) can be added, although referencing to the residual solvent peak (e.g., CDCl3 at 7.26 ppm) is also common practice.[1]

-

Labeling: Clearly label the NMR tube with the sample identification.

A simplified workflow for preparing a 1H NMR sample.

Data Acquisition Parameters

A standard 400 or 500 MHz NMR spectrometer would be suitable for the analysis. Key acquisition parameters to consider include:

-

Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is usually adequate.

-

Pulse Angle: A 30-45 degree pulse angle is often used for routine 1H NMR spectra.

-

Spectral Width: A spectral width of approximately 12-15 ppm is appropriate to ensure all aromatic and methoxy signals are captured.

Visualization of Proton Couplings

The through-bond scalar (J) couplings are key to determining the connectivity of the molecule. The following diagram illustrates the expected major couplings.

Predicted J-coupling relationships in this compound.

Conclusion

The 1H NMR spectrum of this compound is predicted to be complex yet interpretable, with signals distributed across the aromatic region and a characteristic singlet for the methoxy group. A thorough understanding of substituent effects and spin-spin coupling in heterocyclic systems allows for a confident prediction of the chemical shifts and multiplicities for each proton. This guide provides a comprehensive framework for the analysis of this molecule and serves as a valuable resource for researchers working with related compounds. The combination of a robust experimental protocol and a detailed theoretical analysis ensures the accurate structural elucidation that is critical in the field of drug discovery and development.

References

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.).

- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.

- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.

- CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. (n.d.). National Institutes of Health.

- 2-Methoxypyridine. (n.d.). PubChem.

- Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment.

Sources

An In-Depth Technical Guide to the ¹³C NMR Analysis of 2-Methoxy-5-(pyridin-2-yl)pyridine

Introduction

2-Methoxy-5-(pyridin-2-yl)pyridine is a key intermediate in the synthesis of pharmacologically active compounds, most notably Perampanel, an AMPA receptor antagonist used in the treatment of epilepsy.[1] The precise structural elucidation of such intermediates is paramount to ensure the integrity of the final active pharmaceutical ingredient (API). Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a definitive, non-destructive method for confirming carbon framework integrity, substitution patterns, and electronic environments.

This guide provides a comprehensive, in-depth analysis of the ¹³C NMR spectrum of this compound. We will move beyond a simple peak listing to explore the underlying principles that govern the observed chemical shifts, detailing the profound influence of the methoxy and pyridinyl substituents on their respective aromatic rings. This document is intended for researchers, chemists, and quality control professionals who require a deep and practical understanding of NMR analysis for heterocyclic compounds.

Core Principles: Understanding Substituent Effects in Heterocyclic Systems

The ¹³C NMR spectrum of this compound is best understood not as a single entity, but as the confluence of two substituted pyridine rings. The chemical shift (δ) of each carbon atom is exquisitely sensitive to its local electronic environment, which is modulated by the interplay of inductive and resonance effects from the substituents.

-

The Pyridine Ring: An unsubstituted pyridine molecule exhibits three distinct carbon signals. The C2/C6 carbons, adjacent to the electronegative nitrogen, are significantly deshielded (shifted downfield) to ~150 ppm. The C4 carbon appears at ~136 ppm, while the C3/C5 carbons are the most shielded at ~124 ppm.[2][3]

-

Substituent Effects: When a substituent is added, it perturbs the electron density of the ring, altering the chemical shifts of the ring carbons. This perturbation can be predicted with reasonable accuracy using additivity rules based on empirical data from simpler substituted benzenes and pyridines.[4][5]

-

Methoxy Group (-OCH₃): This group exerts a strong electron-donating effect through resonance (+R effect), where the oxygen's lone pair delocalizes into the ring. This increases electron density (shielding), particularly at the ortho and para positions, shifting their signals upfield. Concurrently, oxygen's high electronegativity creates an electron-withdrawing inductive effect (-I effect), which deshields adjacent carbons. For the -OCH₃ group, the resonance effect is typically dominant.

-

Pyridinyl Group: A second pyridine ring acts primarily as an electron-withdrawing group through its inductive (-I) and resonance (-R) effects, deshielding the carbons of the ring to which it is attached.

-

The logical workflow for spectral interpretation therefore involves predicting, observing, and assigning these chemically distinct carbon environments.

Caption: A typical workflow for ¹³C NMR spectral analysis.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a clean, high-resolution ¹³C NMR spectrum is foundational to accurate analysis. The following protocol is a self-validating system designed for reliability and reproducibility.

1. Sample Preparation:

- Accurately weigh approximately 20-30 mg of this compound.

- Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice due to its high solubilizing power for many organic compounds and its well-characterized solvent signal (a triplet centered at 77.16 ppm) which can serve as a secondary chemical shift reference.[4]

- Add a small amount (1-2 drops) of Tetramethylsilane (TMS) as the internal standard (δ = 0.0 ppm).

- Transfer the solution to a 5 mm NMR tube.

2. Instrument Configuration & Calibration (for a 400 MHz Spectrometer):

- Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

- Acquisition Parameters:

- Experiment: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker systems). Proton decoupling simplifies the spectrum to single lines for each unique carbon and provides a signal enhancement via the Nuclear Overhauser Effect (NOE).[6]

- Pulse Angle: 30 degrees. A smaller flip angle allows for a shorter relaxation delay.

- Spectral Width: 0 to 200 ppm. This range comfortably covers most organic compounds.

- Acquisition Time (AQ): ~1.0 - 1.5 seconds.

- Relaxation Delay (D1): 2.0 seconds. This delay allows for sufficient relaxation of the carbon nuclei between pulses, which is crucial for accurate quantitation, although less critical for simple identification.

- Number of Scans (NS): 1024 scans. Due to the low natural abundance of ¹³C, a significant number of scans are required to achieve an adequate signal-to-noise ratio.

3. Data Processing:

- Apply an exponential multiplication (line broadening of ~1 Hz) to improve the signal-to-noise ratio.

- Perform a Fourier Transform.

- Phase the spectrum manually to achieve a flat baseline.

- Calibrate the spectrum by setting the TMS peak to 0.0 ppm or the central peak of the CDCl₃ triplet to 77.16 ppm.

Spectral Analysis and Peak Assignment

The structure of this compound presents 11 unique carbon environments. The methoxy carbon will appear as a distinct signal, leaving 10 aromatic carbons across the two pyridine rings.

Caption: Numbering scheme for this compound.

Based on the principles of substituent effects and data from analogous compounds like 2-methoxypyridine and 2,2'-bipyridine, we can predict and assign the chemical shifts.[7][8]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C2 | ~164 | Quaternary, O-substituted. Highly deshielded due to direct attachment to electronegative oxygen and ring nitrogen. This is the most downfield signal. |

| C6' | ~157 | Quaternary, ipso-carbon of the pyridinyl-pyridinyl bond. Deshielded by the adjacent nitrogen and the electron-withdrawing effect of the other ring. |

| C2' | ~149 | CH, α to Nitrogen. Analogous to C2 in pyridine, highly deshielded by the adjacent nitrogen. |

| C6 | ~147 | CH, α to Nitrogen. Analogous to C6 in pyridine. Its shift is influenced (shielded) by the para-methoxy group's +R effect. |

| C4 | ~138 | CH, γ to Nitrogen. Influenced by the ortho-methoxy group. |

| C4' | ~137 | CH, γ to Nitrogen. Analogous to C4 in pyridine. |